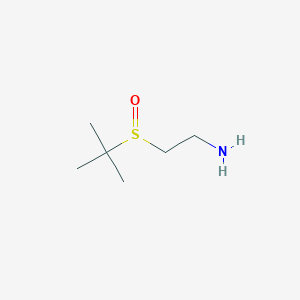

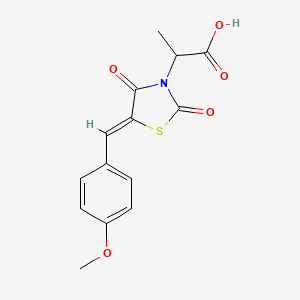

N-(4-(3-(isobutylsulfonyl)azetidine-1-carbonyl)phenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Azetidines, which are part of the compound’s structure, are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The synthesis of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines . This unique reactivity can be triggered under appropriate reaction conditions . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .Physical And Chemical Properties Analysis

The molecular formula of “N-(4-(3-(isobutylsulfonyl)azetidine-1-carbonyl)phenyl)acetamide” is C16H22N2O4S, and it has a molecular weight of 338.42. Further physical and chemical properties are not available in the current resources.Aplicaciones Científicas De Investigación

Synthesis and Stereoselectivity

A flexible and stereoselective synthesis of azetidin-3-ones, which are structurally related to the compound , involves gold-catalyzed intermolecular oxidation of alkynes. Azetidin-3-ones, unlike their more common isomers azetidin-2-ones (β-lactams), have not been found in nature but are valuable substrates for creating functionalized azetidines. This method provides a novel route for synthesizing azetidine derivatives with potential pharmaceutical applications (Ye, He, & Zhang, 2011).

Antibacterial Activity

New substituted azetidine derivatives have been synthesized and evaluated for their antibacterial activity. The synthesis involved Schiff base reactions and targeted both Gram-positive and Gram-negative bacteria. These compounds, including those related to the queried structure, show significant potential as antibacterial agents, indicating the relevance of azetidine derivatives in developing new antimicrobial therapies (Shah, Rathore, Khan, Deshmukh, & Pillai, 2017).

Anticancer Applications

The synthesis and molecular docking analysis of anticancer drugs involving similar structural motifs highlight the compound's potential utility in cancer treatment. The study underscores the relevance of such derivatives in targeting specific cancer pathways and receptors, demonstrating the compound's potential as a scaffold for developing novel anticancer agents (Sharma et al., 2018).

Precursors to Bioactive Compounds

Aziridines and azetidines, through stereospecific reactions, serve as precursors and congeners to a variety of bioactive compounds, including drugs like pregabalin and lergotrile. These findings highlight the importance of such chemical structures in synthesizing compounds with potential therapeutic applications (Stephens et al., 2013).

Direcciones Futuras

Azetidines have been used as motifs in drug discovery, polymerization, and chiral templates . Despite the difficulties associated with controlling the polymerization of ring-strained nitrogen-containing monomers, the resulting polymers have many important applications . These include antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection . This suggests that “N-(4-(3-(isobutylsulfonyl)azetidine-1-carbonyl)phenyl)acetamide” could have potential future applications in these areas.

Mecanismo De Acción

Target of Action

The primary targets of N-(4-(3-(isobutylsulfonyl)azetidine-1-carbonyl)phenyl)acetamide are currently unknown. The compound is a derivative of azetidine , a four-membered heterocycle used in organic synthesis and medicinal chemistry

Mode of Action

As an azetidine derivative, it may exhibit unique reactivity due to the considerable ring strain of the azetidine core . This strain can trigger reactions under appropriate conditions . The compound may interact with its targets through various mechanisms, such as free radical reactions or nucleophilic substitutions .

Biochemical Pathways

The biochemical pathways affected by this compound are not yet known. Given its structural similarity to azetidines, it may influence pathways where azetidines are known to play a role. Azetidines are used as motifs in drug discovery, polymerization, and chiral templates , suggesting potential involvement in a variety of biochemical processes.

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), have not been reported. The compound’s bioavailability would be influenced by these properties. The pKa of a molecule, which describes its acidity, can impact its solubility and permeability, and thus its absorption and distribution . .

Result of Action

The molecular and cellular effects of this compound are currently unknown. Its effects would depend on its specific targets and mode of action. As an azetidine derivative, it may have potential applications in drug discovery .

Propiedades

IUPAC Name |

N-[4-[3-(2-methylpropylsulfonyl)azetidine-1-carbonyl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O4S/c1-11(2)10-23(21,22)15-8-18(9-15)16(20)13-4-6-14(7-5-13)17-12(3)19/h4-7,11,15H,8-10H2,1-3H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJOGUOHTZFPLNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CC=C(C=C2)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2904752.png)

![6-allyl-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2904756.png)

![[2-[(2-Methoxyphenyl)methylamino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2904759.png)

![4-[(Ethoxycarbonyl)(methyl)amino]butanoic acid](/img/structure/B2904765.png)

![3-(3,3-Dimethyl-2-oxobutyl)-8-(3-chloro-4-methylphenyl)-1-methyl-1,3,5-trihydr oimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2904767.png)

![[1-(Tert-butylamino)-1-oxopropan-2-yl] 4-(prop-2-enoylamino)benzoate](/img/structure/B2904772.png)

![N-[2-(4-chlorophenyl)ethyl]-2,3-difluoropyridine-4-carboxamide](/img/structure/B2904773.png)